(+-)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzothiopyran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzothiopyran-5-ol is a complex organic compound with a unique structure that includes a benzothiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzothiopyran-5-ol typically involves multiple steps. The starting materials often include benzothiopyran derivatives and various reagents to introduce the hydroxypropyl and imino groups. The reaction conditions may involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzothiopyran-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzothiopyran-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzothiopyran-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiopyran Derivatives: Compounds with similar benzothiopyran structures.
Hydroxypropyl Imino Compounds: Compounds with hydroxypropyl and imino groups.
Uniqueness
(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzothiopyran-5-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
129679-21-6 |
---|---|
Molekularformel |
C19H29NO2S |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
4-(2-hydroxypropylimino)-2,2-dimethyl-7-pentyl-3H-thiochromen-5-ol |
InChI |
InChI=1S/C19H29NO2S/c1-5-6-7-8-14-9-16(22)18-15(20-12-13(2)21)11-19(3,4)23-17(18)10-14/h9-10,13,21-22H,5-8,11-12H2,1-4H3 |
InChI-Schlüssel |
FANFUNQGTBJCLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C2C(=NCC(C)O)CC(SC2=C1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.